![molecular formula C11H16N2OS B2362482 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 85123-62-2](/img/no-structure.png)

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, more commonly known as BSDCP, is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. BSDCP is a sulfur-containing heterocyclic compound that has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory agent, an antioxidant, and an anticancer agent. BSDCP has been studied for its ability to interact with a variety of enzymes and proteins, and its potential to be used as a drug delivery system.

Scientific Research Applications

Synthesis and Chemical Properties

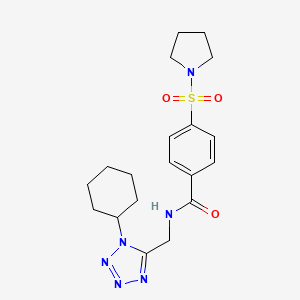

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including those related to the structure of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, has been achieved through various reactions. These derivatives exhibit a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).

In another study, 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were synthesized using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence. This research highlights the importance of the steric bulk of the C5-position of the pyrimidinyl cycloaddition precursor (Donnard et al., 2017).

A study on the synthesis and spectroscopic studies of substituted 6,7-dihydrocyclopentapyrimidin-2-amine compounds, closely related to the query compound, was conducted. These compounds were synthesized via a one-pot multicomponent reaction and showed potential antibacterial and antifungal activity (Tugcu & Turhan, 2018).

Crystal Structure and Physical Properties

- The crystal structure of compounds similar to this compound has been studied, revealing details about dihedral angles and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Kaur et al., 2012).

Biological Activities and Applications

- Several derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and shown to possess biological activities. The studies indicate their potential use in various medical and pharmaceutical applications due to their diverse biological properties (Gao et al., 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one involves the condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol followed by cyclization and oxidation.", "Starting Materials": [ "4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde", "Butylthiol", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol in the presence of sodium acetate to form 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde.", "Step 2: Cyclization of 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde with acetic anhydride to form 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one.", "Step 3: Oxidation of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one with hydrogen peroxide to form the final product, 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one." ] } | |

CAS RN |

85123-62-2 |

Molecular Formula |

C11H16N2OS |

Molecular Weight |

224.32 |

IUPAC Name |

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

InChI |

InChI=1S/C11H16N2OS/c1-2-3-7-13-9-6-4-5-8(9)10(15)12-11(13)14/h2-7H2,1H3,(H,12,14,15) |

InChI Key |

YCSQHSKIGUOGGG-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=C(CCC2)C(=S)NC1=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)

![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)

![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)